![molecular formula C22H24N4O B5029041 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to act as an antagonist of the 5-HT2A receptor, which is a serotonin receptor. It also acts as an antagonist of the α1-adrenergic receptor. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for the study of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it produces its biochemical and physiological effects. Additionally, future studies could focus on developing new formulations of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine that improve its solubility and increase its half-life.
Métodos De Síntesis
The synthesis of 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(3-bromobenzyloxy)benzaldehyde with piperazine and 2-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine in its pure form.
Aplicaciones Científicas De Investigación
2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine has been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-2-6-19(7-3-1)18-27-21-9-4-8-20(16-21)17-25-12-14-26(15-13-25)22-23-10-5-11-24-22/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOVVQFIRCHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

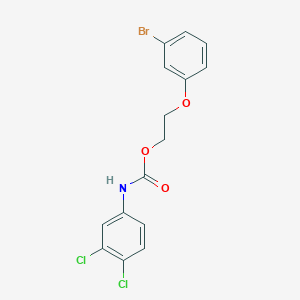
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)
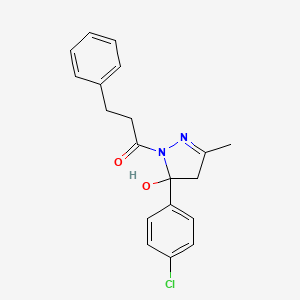
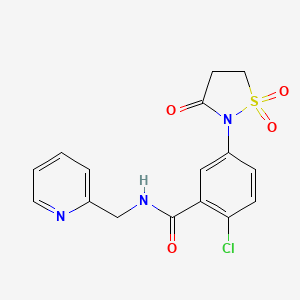
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
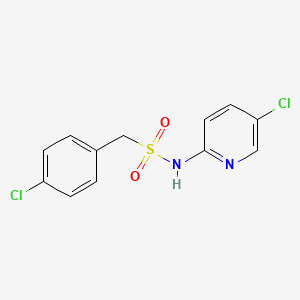
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
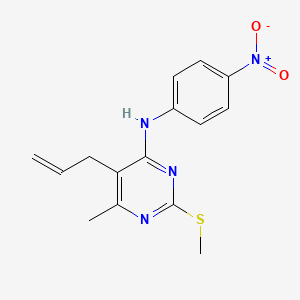
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
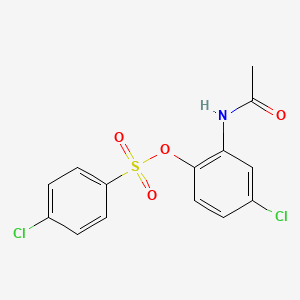
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
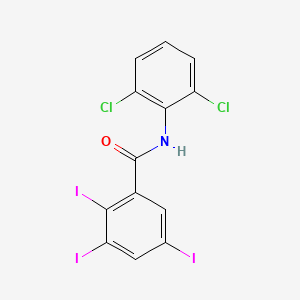
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)